Predicted LogP & PSA Contrast with Short‑Chain Alkoxy Analogs
The target compound exhibits a predicted logP of 2.56 and a polar surface area (PSA) of 55.76 Ų . In comparison, 3-bromo-4-methoxybenzoic acid (no ethoxyethoxy chain) typically yields a lower logP (≈1.8–2.0) and a smaller PSA (≈46 Ų). The longer ethoxyethoxy chain simultaneously increases lipophilicity (by ≈0.5 logP units) and polarity (by ≈10 Ų PSA), which is a quantitatively meaningful shift for balancing permeability and solubility in cellular assays.
| Evidence Dimension | Computed logP / Polar Surface Area (PSA) |
|---|---|
| Target Compound Data | LogP = 2.56; PSA = 55.76 Ų |
| Comparator Or Baseline | 3-Bromo-4-methoxybenzoic acid (estimated LogP ≈1.8–2.0; PSA ≈46 Ų) |
| Quantified Difference | Δ LogP ≈ +0.5 to +0.7; Δ PSA ≈ +10 Ų |
| Conditions | ACD/Labs or analogous fragment‑based prediction method |
Why This Matters
The 0.5–0.7 logP unit increase moves the compound into the optimal CNS ‘drug‑like’ space while the 10 Ų PSA boost maintains aqueous solubility, directly influencing linker design decisions where mono‑methoxy analogs are too polar or poorly soluble.
